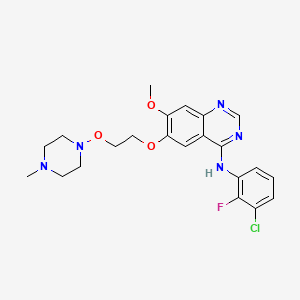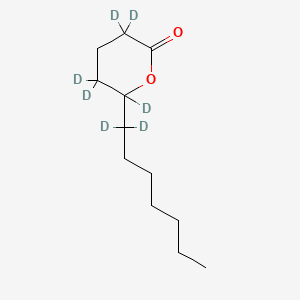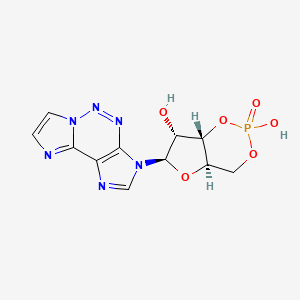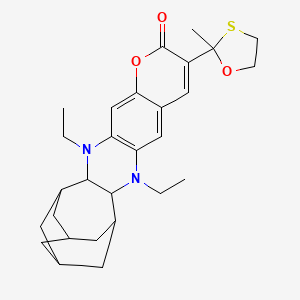
Egfr-IN-91
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-91 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor. EGFR is a member of the ErbB receptor family and plays a crucial role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of EGFR is associated with various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
The synthesis of Egfr-IN-91 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Egfr-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
Egfr-IN-91 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of EGFR inhibitors and to develop new inhibitors with improved efficacy.
Biology: this compound is employed in cell-based assays to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for treating EGFR-driven cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: This compound is utilized in the development of diagnostic assays and screening platforms for identifying new EGFR inhibitors
Mécanisme D'action
Egfr-IN-91 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound disrupts EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Egfr-IN-91 is compared with other EGFR inhibitors such as:
Gefitinib: An EGFR tyrosine kinase inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but distinct clinical applications and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor that is effective against EGFR mutations resistant to first- and second-generation inhibitors.
This compound is unique due to its specific binding affinity and selectivity for EGFR, making it a valuable tool for studying EGFR-related pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C22H25ClFN5O3 |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-fluorophenyl)-7-methoxy-6-[2-(4-methylpiperazin-1-yl)oxyethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H25ClFN5O3/c1-28-6-8-29(9-7-28)32-11-10-31-20-12-15-18(13-19(20)30-2)25-14-26-22(15)27-17-5-3-4-16(23)21(17)24/h3-5,12-14H,6-11H2,1-2H3,(H,25,26,27) |
Clé InChI |
OXIJKGCVPJOUEO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)OCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)








![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
